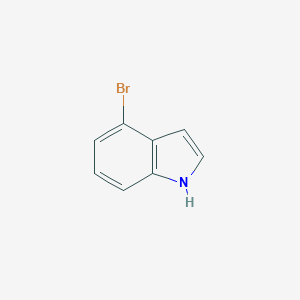
4-溴吲哚
概述
描述
4-Bromoindole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound has a molecular formula of C8H6BrN and a molecular weight of 196.04 g/mol . It is known for its diverse applications in organic synthesis and medicinal chemistry.
科学研究应用
4-Bromoindole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: 4-Bromoindole derivatives are investigated for their potential as pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
4-Bromoindole, also known as 4-bromo-1H-indole, primarily targets Escherichia coli O157:H7 (EHEC) . EHEC is a gastrointestinal pathogenic bacteria that produces Shiga-like toxins causing bloody diarrhea and hemolytic-uremic syndrome .
Mode of Action
4-Bromoindole interacts with its target by inhibiting the formation of biofilms, which are communities of microorganisms that can adhere to various surfaces . Specifically, 4-Bromoindole reduces swimming and swarming motility and curli formation, which are important factors for EHEC biofilm formation .
Biochemical Pathways
The biochemical pathways affected by 4-Bromoindole involve the inhibition of biofilm formation. Biofilms are known to decrease drug sensitivity and contribute to bacterial persistence in chronic infections . By inhibiting biofilm formation, 4-Bromoindole disrupts these pathways, potentially making the bacteria more susceptible to treatment .
Pharmacokinetics
It is known that the minimum inhibitory concentrations (mics) of 4-bromoindole were 100 μg/ml . At 20 μg/mL, it inhibited EHEC biofilm formation by more than 61% without affecting planktonic cell growth . At concentrations greater than their mics, both showed bactericidal activity . Furthermore, plasma protein binding values of 4-bromoindole is 100% , which may have been responsible for the lower MIC of 4-bromoindole .
Result of Action
The result of 4-Bromoindole’s action is the significant reduction in biofilm formation by EHEC . This can potentially make the bacteria more susceptible to other treatments and reduce their ability to persist in the host or environment .
Action Environment
The action of 4-Bromoindole can be influenced by environmental factors. For instance, EHEC readily forms biofilms on various biotic and abiotic surfaces, such as on food, host tissues, stainless steel, and various plastics . Therefore, the presence and nature of these surfaces can influence the efficacy of 4-Bromoindole’s action .
生化分析
Biochemical Properties
4-Bromoindole may be used to synthesize various compounds such as clavicipitic acid, an ergot alkaloid .
Cellular Effects
4-Bromoindole has been shown to have inhibitory effects on biofilm formation in Escherichia coli O157:H7, a pathogenic strain . It influences cell function by reducing swimming and swarming motility and curli formation, which are important factors for biofilm formation .
Molecular Mechanism
At the molecular level, 4-Bromoindole exerts its effects through various mechanisms. For instance, it has been shown to have bactericidal activity at concentrations greater than its minimum inhibitory concentrations .
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Bromoindole has been shown to inhibit EHEC biofilm formation by more than 61% without affecting planktonic cell growth at a concentration of 20 µg/mL .
Metabolic Pathways
4-Bromoindole is involved in various metabolic pathways. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including 4-Bromoindole .
Transport and Distribution
It is known that halogenation of indole with bromine at positions C-4 or C-5 promotes antimicrobial activity .
Subcellular Localization
It is known that halogenation of indole with bromine at positions C-4 or C-5 promotes antimicrobial activity .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromoindole can be synthesized through various methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide in the presence of a catalyst . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: In industrial settings, 4-Bromoindole is produced using large-scale bromination processes. These methods often employ continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.
化学反应分析
Types of Reactions: 4-Bromoindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various derivatives.
Reduction Reactions: The compound can be reduced to form 4-bromoindoline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include 4-alkylindoles and 4-arylindoles.
Oxidation Reactions: Products include 4-bromoindole-3-carboxylic acid.
Reduction Reactions: Products include 4-bromoindoline.
相似化合物的比较
- 5-Bromoindole
- 6-Bromoindole
- 7-Bromoindole
- 5-Fluoroindole
- 5-Iodoindole
属性
IUPAC Name |
4-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJZJFUBQYULKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350300 | |
| Record name | 4-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52488-36-5 | |
| Record name | 4-Bromoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52488-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




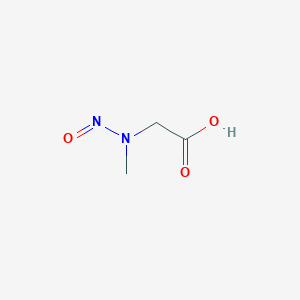
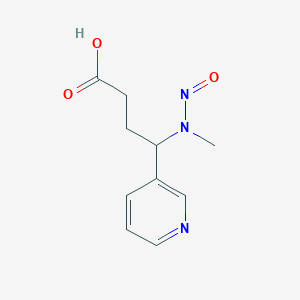
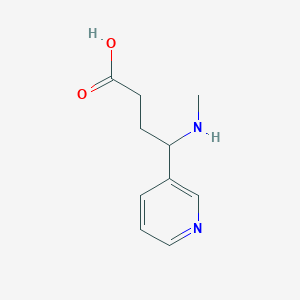
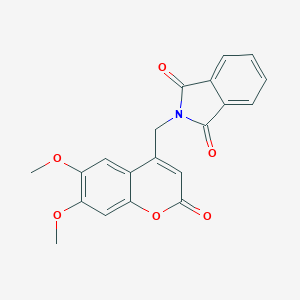
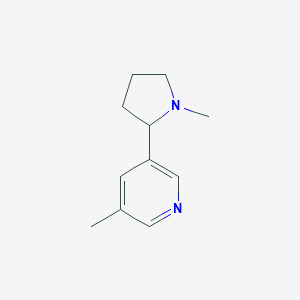
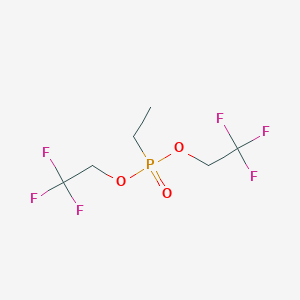
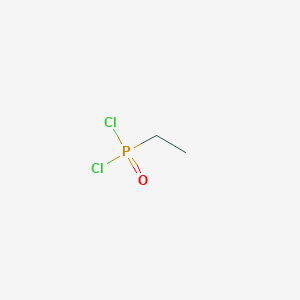

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)

